4-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula and a CAS number of 885500-36-7. It is primarily utilized in research and development, particularly in the fields of pharmacology and medicinal chemistry. The compound is classified under substances that do not have a specific GHS (Globally Harmonized System) classification, indicating that its hazards are not clearly defined, which suggests a need for careful handling in laboratory settings .
The compound is produced by various chemical manufacturers, including Kishida Chemical Co., Ltd., which provides detailed safety data sheets for its products. The classification of 4-Benzylpiperidin-4-amine dihydrochloride indicates that it is not classified as hazardous under current regulations, though it still requires standard safety precautions during handling and use . Its chemical structure features a piperidine ring substituted with a benzyl group, which contributes to its biological activity.
4-Benzylpiperidin-4-amine dihydrochloride can be synthesized through various methods, primarily involving the alkylation of piperidine derivatives. One common synthesis route involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to reduce the pyridine ring to form 4-benzylpiperidine. This intermediate can then be converted into the dihydrochloride salt through treatment with hydrochloric acid .
The molecular structure of 4-Benzylpiperidin-4-amine dihydrochloride consists of a piperidine ring with a benzyl substituent at the 4-position. The presence of two hydrochloride groups indicates that it is a salt form, enhancing its solubility in aqueous solutions.
The compound participates in several chemical reactions typical of amines and piperidine derivatives. It can undergo:
4-Benzylpiperidin-4-amine dihydrochloride acts primarily as a monoamine releasing agent. It has demonstrated selectivity for dopamine and norepinephrine release over serotonin, indicating its potential utility in treating disorders related to these neurotransmitters. The compound's mechanism involves:
The physical properties of 4-Benzylpiperidin-4-amine dihydrochloride include:
This compound is primarily used in scientific research, particularly within pharmacological studies aimed at understanding neurotransmitter dynamics and developing potential therapeutic agents for neurological disorders. Its properties as a monoamine releasing agent make it valuable in exploring treatments for conditions such as depression and anxiety disorders.
The synthetic exploration of 4-benzylpiperidin-4-amine derivatives traces its origins to mid-20th century developments in heterocyclic chemistry, with significant methodological advances emerging from pioneering work on piperidine-based pharmaceuticals. Early synthetic routes adapted strategies from opioid analgesic research, particularly Janssen's innovative approaches to 4-anilidopiperidine compounds like fentanyl. These foundational methods established crucial reaction sequences for piperidine ring functionalization that later informed the synthesis of 4-aminopiperidine derivatives [3].
The core synthetic challenge for 4-benzylpiperidin-4-amine lies in establishing the quaternary carbon center bearing both the benzyl and amine functionalities at the 4-position of the piperidine ring. Traditional approaches employed a multi-step sequence beginning with 4-piperidone intermediates. A representative historical route involves:
Alternative pathways exploited catalytic hydrogenation under high-pressure conditions for simultaneous reductive amination and ring saturation. These methods frequently employed platinum or palladium catalysts in acidic alcoholic solvents, though with variable regioselectivity and moderate yields. The emergence of more sophisticated transition metal catalysts in the 1990s significantly improved stereocontrol in these transformations [4] [8].
The compound's emergence in medicinal chemistry correlates with the broader recognition of benzylpiperidine scaffolds as privileged structures in CNS drug discovery. Structural parallels to pharmacologically active compounds like haloperidol analogs (e.g., RMI-10608) positioned 4-benzylpiperidin-4-amine derivatives as attractive synthetic targets. Modifications at the amine functionality, particularly through acylation or sulfonylation, yielded compounds with diverse receptor binding profiles, including serotoninergic, dopaminergic, and histaminergic targets [4] [7] [8].
Contemporary synthetic approaches emphasize atom economy and greener methodologies, as exemplified by recent advances:
Table 1: Evolution of Synthetic Methods for 4-Benzylpiperidin-4-amine Derivatives
Time Period | Dominant Synthetic Method | Key Reagents/Conditions | Typical Yield (%) | Limitations | |
---|---|---|---|---|---|
1960-1980 | Multi-step condensation/reduction | Benzaldehyde, NH₄OAc, NaBH₃CN | 30-45% | Low regioselectivity, poor stereocontrol | |
1980-2000 | Catalytic hydrogenation | H₂ (60-100 psi), Pd/C, HCl/MeOH | 50-65% | High-pressure equipment requirements | |
2000-Present | Reductive amination | NaBH(OAc)₃, DCE, rt | 70-85% | Boron waste generation | |
Recent Advances | Asymmetric synthesis | Chiral auxiliaries, enzymatic resolution | >90% (ee) | Cost-intensive catalysts | [3] [4] [8] |
The structural versatility of 4-benzylpiperidin-4-amine is evidenced by its incorporation into multi-target ligands for neurodegenerative diseases. Hybrid molecules combining benzylpiperidine with isatin fragments demonstrate potent inhibitory activity against monoamine oxidases and acetylcholinesterase. These synthetic advances enable precise modifications of the benzyl aromatic ring and amine functionality to optimize target engagement while maintaining the core scaffold [7].
The conversion of 4-benzylpiperidin-4-amine to its dihydrochloride salt represents a critical pharmaceutical optimization strategy addressing inherent limitations of the free base form. The tertiary amine within the piperidine ring (pKa ~10.5) and the primary amine at the 4-position (pKa ~9.8) create a dibasic system with poor aqueous solubility in neutral form. Salt formation with hydrochloric acid achieves multiple bioavailability enhancements essential for pharmacological efficacy [4].
Physicochemical Transformations:The dihydrochloride salt formation dramatically alters key physicochemical parameters:
Biopharmaceutical Advantages:The dihydrochloride salt directly influences biopharmaceutical performance through multiple mechanisms:
Table 2: Biopharmaceutical Comparison of Free Base vs. Dihydrochloride Salt Forms
Property | Free Base | Dihydrochloride Salt | Pharmacological Impact | |
---|---|---|---|---|
Aqueous Solubility (mg/mL) | 0.05-0.1 | 5.0-10.0 | Enhanced dissolution and absorption | |
Log D (pH 7.4) | 2.3-2.7 | 0.7-1.2 | Optimal membrane permeation balance | |
Plasma Protein Binding | 90-95% | 75-80% | Increased free fraction for activity | |
Crystalline Stability | Amorphous/low melting | High-melting crystalline | Improved formulation robustness | |
Bioavailability (Oral) | 15-25% | 40-60% | Reduced dose requirements | [4] |
Molecular Interactions and Target Engagement:The protonated state significantly influences electronic distribution throughout the molecule, potentially enhancing target binding:
The benzylpiperidine scaffold demonstrates remarkable target versatility, functioning as:
In epigenetic modulators, the dihydrochloride salt of benzylpiperidine-containing compounds demonstrates enhanced nuclear membrane penetration, facilitating inhibition of histone-modifying enzymes like G9a histone methyltransferase. The improved solubility profile allows more efficient cellular uptake at lower concentrations, as evidenced by 5-10 fold decreases in IC₅₀ values in cell-based assays compared to free base forms [9].
The strategic implementation of dihydrochloride salt formation thus transforms 4-benzylpiperidin-4-amine from a challenging-to-formulate intermediate into a versatile scaffold with optimized pharmaceutical properties, enabling its broad application across contemporary drug discovery programs targeting neurological disorders, cancer, and metabolic diseases [4] [7] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0